The Chemical Architecture of Isoengeletin: A Technical Guide for Researchers
The Chemical Architecture of Isoengeletin: A Technical Guide for Researchers
Introduction
Isoengeletin is a naturally occurring dihydroflavonol glycoside, a class of flavonoids recognized for their diverse pharmacological potential. Found in various plant species, including Smilax glabra and Iryanthera sagotiana, Isoengeletin has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of Isoengeletin, including its stereochemistry, physicochemical properties, and key spectroscopic data. Additionally, it outlines a representative experimental protocol for its isolation and characterization and visualizes its putative anti-inflammatory signaling pathway.
Chemical Structure and Properties
Isoengeletin, systematically named (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one, is a flavonoid characterized by a dihydroflavonol aglycone, known as taxifolin (or dihydroquercetin), linked to a rhamnose sugar moiety. The core structure consists of a C6-C3-C6 skeleton, forming a chromanone ring system.
The stereochemistry of Isoengeletin is crucial to its identity. The B-ring at position 2 and the hydroxyl group at position 3 of the C-ring are in a trans configuration, specified as (2R, 3S). The rhamnose sugar is attached at the 3-position of the dihydroflavonol core.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Isoengeletin is presented in the table below. This data is essential for its identification and characterization in complex natural product extracts.
| Property | Data |
| Molecular Formula | C₂₁H₂₂O₁₀ |
| Molecular Weight | 434.4 g/mol |
| IUPAC Name | (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
| Mass Spectrometry (LC-MS) | [M-H]⁻ ion observed at m/z 433.1140 or 433.1116.[1][2] |
| MS/MS Fragmentation | Key fragment ions observed at m/z 339 (loss of C₆H₆O from the aglycone), 287 ([M-H-Rha]⁻, loss of the rhamnoside moiety), and 269 (loss of H₂O from the m/z 287 ion).[2] |
Note on NMR Data: While the structure of Isoengeletin has been confirmed through spectroscopic methods, a complete, publicly available, and experimentally verified dataset of its ¹H and ¹³C NMR assignments is not readily found in the scientific literature. Researchers undertaking the isolation of this compound would need to perform comprehensive 1D and 2D NMR experiments (such as ¹H, ¹³C, COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals.
Experimental Protocols
The isolation and structural elucidation of Isoengeletin from a plant source, such as the rhizomes of Smilax glabra, typically involves a multi-step process. The following is a representative protocol based on established methods for the separation of flavonoid glycosides.
Extraction
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Sample Preparation: Dried and powdered plant material (e.g., 1 kg of Smilax glabra rhizomes) is subjected to extraction.
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Solvent Extraction: The powdered material is extracted with 70-80% aqueous ethanol or methanol at room temperature with agitation for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
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Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
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Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like Isoengeletin are typically enriched in the ethyl acetate and n-butanol fractions.
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Column Chromatography: The flavonoid-rich fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over a suitable stationary phase, such as silica gel or a macroporous adsorbent resin (e.g., HP-20).
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Gradient Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol or ethyl acetate and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Purification
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Preparative HPLC: Fractions containing Isoengeletin are pooled, concentrated, and further purified by preparative reverse-phase HPLC (RP-HPLC).
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HPLC Conditions: A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The elution is monitored by a UV detector at a wavelength of approximately 290 nm.
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Isolation: The peak corresponding to Isoengeletin is collected, and the solvent is removed under vacuum to yield the pure compound.
Structural Elucidation
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Mass Spectrometry: The molecular weight and elemental composition are determined by high-resolution mass spectrometry (HRMS). Fragmentation patterns are analyzed using MS/MS to confirm the structure of the aglycone and the sugar moiety.
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NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄), and a suite of NMR experiments are performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to assign the structure and stereochemistry of the molecule.
Visualization of Putative Signaling Pathway and Experimental Workflow
Based on studies of its stereoisomer, engeletin, Isoengeletin is believed to exert anti-inflammatory effects through the modulation of key inflammatory signaling pathways. A likely mechanism is the inhibition of the Toll-like receptor 4 (TLR4) mediated nuclear factor-kappa B (NF-κB) pathway.
